N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide
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Overview
Description
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a furan ring substituted with a chlorophenyl group, a naphthalene ring, and an acetohydrazide moiety. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves the following steps :
Formation of the Furan Derivative: The initial step involves the synthesis of the furan derivative by reacting 4-chlorobenzaldehyde with furan-2-carbaldehyde under acidic conditions.
Formation of the Hydrazide: The intermediate product is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The final step involves the condensation of the hydrazide with naphthylamine under reflux conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide has been explored for various scientific research applications :
Antimicrobial Activity: The compound has shown promising antibacterial and antifungal activities against various strains of bacteria and fungi.
Anthelmintic Activity: It has demonstrated significant anthelmintic activity against parasitic worms.
Pharmacological Studies: The compound is being investigated for its potential use in developing new therapeutic agents for treating infectious diseases.
Mechanism of Action
The exact mechanism of action of N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways :
Molecular Targets: The compound may target bacterial cell walls or enzymes involved in cell wall synthesis, leading to cell lysis and death.
Pathways Involved: It may interfere with metabolic pathways essential for the survival and replication of microorganisms.
Comparison with Similar Compounds
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide can be compared with other similar compounds, such as :
N’-{(E)-[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-(naphthalen-2-ylamino)acetohydrazide: Similar structure but with a different substitution pattern on the furan ring.
(E)-3-(5((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid: Contains a thioxothiazolidin ring instead of the naphthalene ring.
Uniqueness
The uniqueness of N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide lies in its specific substitution pattern and the combination of the furan, chlorophenyl, and naphthalene moieties, which contribute to its distinct biological activities.
Properties
Molecular Formula |
C23H18ClN3O2 |
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Molecular Weight |
403.9 g/mol |
IUPAC Name |
N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C23H18ClN3O2/c24-19-8-5-17(6-9-19)22-12-11-21(29-22)14-26-27-23(28)15-25-20-10-7-16-3-1-2-4-18(16)13-20/h1-14,25H,15H2,(H,27,28)/b26-14+ |
InChI Key |
NHLUYZRWGPLPLZ-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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